BHPI

概述

描述

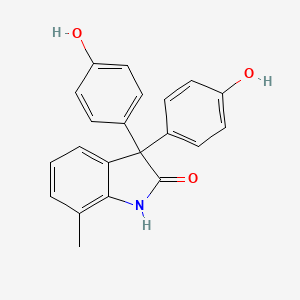

BHPI,也称为3,3-双(4-羟基苯基)-7-甲基-1,3-二氢-2H-吲哚-2-酮,是一种有效的雌激素受体α(ERα)抑制剂。该化合物以其有效阻断核雌激素-ERα调节的基因表达的能力而闻名。 This compound 触发 ERα 依赖性内质网应激传感器持续激活,特别是未折叠蛋白反应,并持续抑制蛋白质合成 .

准备方法

BHPI 的合成涉及多个步骤,从制备核心吲哚酮结构开始。合成路线通常包括以下步骤:

吲哚酮核的形成: 吲哚酮核通过涉及适当前体的环化反应合成。

功能化: 然后在 3,3 位将吲哚酮核用羟基苯基基团功能化。

化学反应分析

BHPI 经历了几种类型的化学反应,包括:

氧化: this compound 会发生氧化反应,特别是在羟基苯基基团上。

还原: 还原反应可能发生在吲哚酮核的羰基上。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲电试剂。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Breast Cancer

In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.

Ovarian Cancer

Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .

Case Study 1: ERα-Positive Breast Cancer

A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .

Case Study 2: Drug Resistance Restoration

Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .

Comparative Analysis of this compound Applications

作用机制

BHPI 通过直接与雌激素受体α相互作用并非竞争性地抑制雌激素受体α调节的基因表达来发挥其作用。这种相互作用导致雌激素受体α阳性癌细胞中磷脂酶 Cγ 在质膜上的快速过度激活,产生肌醇 1,4,5-三磷酸。这反过来打开了内质网肌醇 1,4,5-三磷酸受体钙通道,导致内质网钙储存的快速耗尽。 This compound 改变了雌激素-雌激素受体α的正常作用,导致未折叠蛋白反应的严重和持续激活,将其从保护性反应转变为毒性反应 .

相似化合物的比较

BHPI 在诱导未折叠蛋白反应的持续激活和抑制蛋白质合成方面是独一无二的。类似的化合物包括:

他莫昔芬: 一种选择性雌激素受体调节剂,用于治疗雌激素受体阳性乳腺癌。

氟维司群: 一种雌激素受体拮抗剂,用于治疗激素受体阳性转移性乳腺癌。

This compound 因其对雌激素受体α的非竞争性抑制以及其诱导毒性未折叠蛋白反应的能力而脱颖而出,使其成为癌症研究中宝贵的工具 .

生物活性

BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.

This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:

- Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .

- Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .

- Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .

Research Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Studies

- In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .

- Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .

属性

IUPAC Name |

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABLAHMQSQFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397487 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56632-39-4 | |

| Record name | 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。